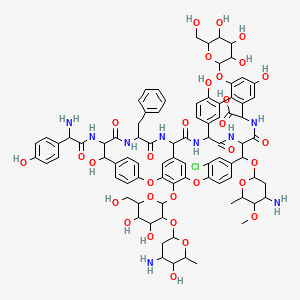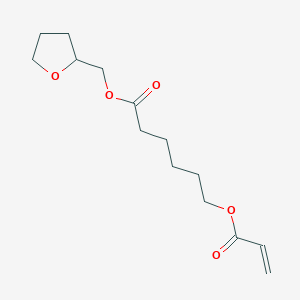![molecular formula C16H14N2O4S B14135428 2-methyl-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-indole](/img/structure/B14135428.png)
2-methyl-1-[(4-methylphenyl)sulfonyl]-5-nitro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-nitro-1-tosyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a methyl group at the second position, a nitro group at the fifth position, and a tosyl group at the first position of the indole ring. These substitutions confer unique chemical and biological properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-1-tosyl-1H-indole typically involves several steps:
Tosylation: The tosyl group can be introduced by reacting the nitrated intermediate with tosyl chloride in the presence of a base like pyridine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 2-Methyl-5-nitro-1-tosyl-1H-indole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial processes often incorporate green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
2-Methyl-5-nitro-1-tosyl-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Methyl-5-amino-1-tosyl-1H-indole.
Substitution: Various substituted indoles depending on the nucleophile used.
Oxidation: 2-Carboxy-5-nitro-1-tosyl-1H-indole.
科学的研究の応用
2-Methyl-5-nitro-1-tosyl-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Medicine: Research into its potential as an anticancer or antimicrobial agent is ongoing.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Methyl-5-nitro-1-tosyl-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The tosyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
類似化合物との比較
Similar Compounds
2-Methyl-5-nitroindole: Lacks the tosyl group, which may affect its solubility and reactivity.
5-Nitro-1-tosyl-1H-indole: Lacks the methyl group, which may influence its biological activity.
2-Methyl-1-tosyl-1H-indole:
Uniqueness
2-Methyl-5-nitro-1-tosyl-1H-indole is unique due to the presence of all three functional groups (methyl, nitro, and tosyl) on the indole ring. This combination of substituents provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H14N2O4S |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
2-methyl-1-(4-methylphenyl)sulfonyl-5-nitroindole |
InChI |
InChI=1S/C16H14N2O4S/c1-11-3-6-15(7-4-11)23(21,22)17-12(2)9-13-10-14(18(19)20)5-8-16(13)17/h3-10H,1-2H3 |
InChIキー |
ZWWCRDXYZWEAAL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=CC(=C3)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



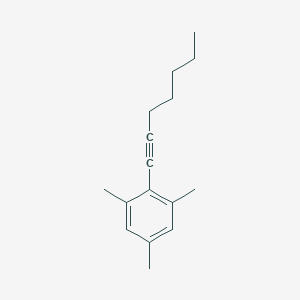

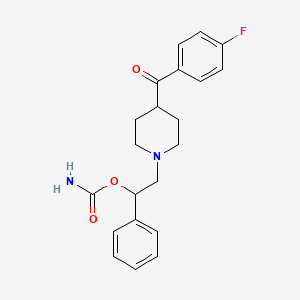
![N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14135381.png)
![[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14135382.png)
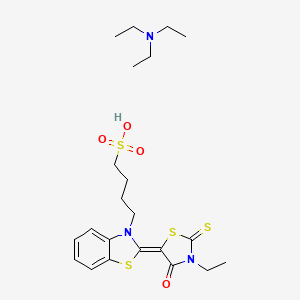
![N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide](/img/structure/B14135388.png)
![(2E)-2-[4-(2-oxo-5-pentyltetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarboxamide](/img/structure/B14135395.png)
![Methylenebis[ethynyl(dimethyl)silane]](/img/structure/B14135401.png)
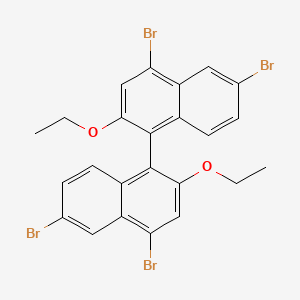
![2-(Bromomethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B14135423.png)
